1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid - 1021142-22-2

1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid

Catalog Number: EVT-3511081
CAS Number: 1021142-22-2
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid

  • Compound Description: This compound, particularly its derivative 1, acts as a potent and selective antagonist of the glycine site of the N-methyl-d-aspartate (NMDA) receptor. Research efforts focused on modifying this compound aimed to improve its in vivo potency, duration of action, and binding activity for potential therapeutic benefits. []
  • Relevance: This compound shares the core structure of 1H-indole-2-carboxylic acid with the target compound, 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid. The variations lie in the substituents at the 1 and 3 positions of the indole ring. This structural similarity suggests potential for shared or overlapping biological activities, especially concerning NMDA receptor interactions.

3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid (Compound 19)

  • Compound Description: Identified as a potent and selective glycine-site NMDA receptor antagonist, this compound emerged as a result of structural modifications guided by 3D comparative molecular field analysis (CoMFA). The research aimed to optimize the compound's in vivo potency, duration of action, and binding activity. []
  • Relevance: This compound, similar to the previous example, shares the core structure of 1H-indole-2-carboxylic acid with 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid. It showcases the significance of substituents on the indole ring, particularly at the 1 and 3 positions, in influencing the biological activity and potency of these compounds as potential NMDA receptor antagonists.
  • Compound Description: PV1019 is a selective submicromolar inhibitor of checkpoint kinase 2 (Chk2) in vitro. It acts as a competitive inhibitor of Chk2 with respect to ATP. This compound exhibits potential chemotherapeutic and radiosensitization properties. []
  • Relevance: This compound also contains the 1H-indole-2-carboxylic acid core structure, emphasizing the versatility of this scaffold in interacting with various biological targets. While the 1-position substituent differs from 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, the shared core structure highlights the potential for this chemical class to be explored for a wide range of therapeutic applications.

5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic Acids (5a-c)

  • Compound Description: These compounds were synthesized and characterized as part of a study exploring their potential inhibitory activity against epidermal growth factor receptor (EGFR), a target often implicated in cancer development and progression. []
  • Relevance: These compounds, while structurally distinct from 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, highlight the use of 1H-indole-2-carboxylic acids as a starting point or core structure for developing novel compounds with potential therapeutic applications. The presence of the indole moiety in these molecules suggests the possibility of shared or related mechanisms of action.

3-((E)-3-((3-((E)-2-(7-Chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (Compound 17k)

  • Compound Description: This compound is a novel, highly potent and selective CysLT1 antagonist. It shows significantly higher activity for CysLT1 compared to CysLT2. []
  • Relevance: Sharing the 1H-indole-2-carboxylic acid core, this compound emphasizes the diversity achievable within this chemical class by modifying the substituents on the indole ring. Though the specific substituents and their positions differ from 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, the common scaffold suggests these molecules might share similarities in their pharmacological profiles, particularly in their interactions with biological targets.

2-Methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4dimethoxyaniline (Compound IVb)

  • Compound Description: This compound emerged as a promising antioxidant candidate in a study focusing on the development of novel antioxidants utilizing indole and morpholine scaffolds. []
  • Relevance: While structurally different from 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, this compound highlights the application of indole-carboxylic acid derivatives, particularly those substituted at the 1 and 3 positions, in medicinal chemistry, particularly in developing compounds with potential therapeutic benefits as antioxidants.

(2S, 3aR, 7aS)-Octahydro-1H-indole-2-carboxylic Acid

  • Compound Description: This specific stereoisomer of octahydro-1H-indole-2-carboxylic acid serves as a crucial intermediate in the synthesis of Trandolapril, an ACE inhibitor used to treat hypertension and heart failure. [, , ]
  • Relevance: While lacking the 1-[(dimethylcarbamoyl)methyl] substituent, this compound emphasizes the importance of the 1H-indole-2-carboxylic acid core structure and its modifications in pharmaceutical research. , ,

8. (2S, 3aR, 7aS)-1-(N2-nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid (DU-1777)* Compound Description: DU-1777 is a long-acting angiotensin-converting enzyme (ACE) inhibitor. It exhibits antihypertensive and cough suppressant effects. []* Relevance: This compound, although structurally distinct from 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, highlights the importance of the octahydro-1H-indole-2-carboxylic acid scaffold in drug discovery. The presence of this specific scaffold suggests that modifications at various positions might lead to compounds with diverse pharmacological profiles.

9. 7-Methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid* Compound Description: This compound serves as a key intermediate in synthesizing novel 3-amidoindole and indolopyridone cannabinoid ligands. []* Relevance: While structurally different from 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, this compound highlights the application of indole-3-carboxylic acid derivatives, particularly those with substitutions at the 1 and 2 positions, in medicinal chemistry for developing novel cannabinoid ligands.

  • Compound Description: These series of compounds demonstrated inhibitory effects on interleukin-4 gene expression. []
  • Relevance: This class of compounds, particularly those with substitutions at the 3-position of the indole ring, are structurally related to 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid. The shared indole core and the presence of various substituents at similar positions suggest potential for overlapping or related biological activities.

1,7-fused 1H-indole-2-carboxylic acid-N-(1,4-benzodiazepin-3-yl)-amides

  • Compound Description: This class of compounds acts as cholecystokinin antagonists. []
  • Relevance: While structurally distinct from 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, these compounds exemplify the use of 1H-indole-2-carboxylic acid as a central scaffold for developing compounds with diverse biological activities. The fusion of the indole ring with a benzodiazepine moiety in these compounds demonstrates the potential for creating unique structures with distinct pharmacological profiles.

1-Phenyl-1H-indole-2-carboxylic Acids

  • Compound Description: This class of compounds, including 3-hydroxy, 3-alkoxy, and 3-alkyl derivatives, was synthesized and explored for various biological activities. [, ]
  • Relevance: These compounds are structurally related to 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, sharing the core structure of 1H-indole-2-carboxylic acid. The presence of a phenyl group at the 1-position, as opposed to the dimethylcarbamoylmethyl substituent in the target compound, highlights the impact of different substituents on the biological activity and potential applications of these compounds. ,

13. 3-[(4H-pyrrolo(3,2,1-ij]-5,6-dihydroquinoline-2-carbonyl)-amino]-8- methoxy-1-methyl-2-oxo-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine* Compound Description: This compound exemplifies a specific derivative within the class of 1,7-fused 1H-indole-2-carboxylic acid-N-(1,4-benzodiazepin-3-yl)-amides, known for their cholecystokinin antagonistic properties. []* Relevance: While structurally more complex than 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, this compound underscores the versatility of the 1H-indole-2-carboxylic acid core and its potential for modification and incorporation into diverse molecular frameworks.

14. 3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic Acids (OND 1 - OND 10)* Compound Description: These compounds were synthesized and characterized for their potential antimicrobial activities. []* Relevance: These compounds share the 1H-indole-2-carboxylic acid core with 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, emphasizing the versatility of this scaffold in medicinal chemistry. The variations in substituents at the 1 and 3 positions highlight the possibility of tailoring the structure for specific biological activities, like antimicrobial properties.

15. 2-Methyl-1H-indole-3-carbohydrazide Schiff Bases * Compound Description: This series of compounds, including 2-methyl-1-H indole-3-carbohydrazide derivatives (V(a-e)) and N-benzylidine -2-methyl -1-H indole-3carbohydrazide derivatives (VI (a-e)), were synthesized and evaluated for their anti-inflammatory and analgesic properties. []* Relevance: These compounds, while structurally different from 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, highlight the importance of the indole-3-carbohydrazide scaffold in drug discovery, particularly for inflammation and pain management.

  • Compound Description: This complex demonstrated DNA-binding, antioxidant, and anticancer activities in vitro. []
  • Relevance: Although structurally distinct from 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, this complex showcases the utility of incorporating indole-2-carboxylic acid into metal complexes. This strategy can lead to compounds with enhanced or modified biological activities, highlighting the potential of metal-based drug discovery approaches.

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (Compound 5)

  • Compound Description: This compound was synthesized and structurally characterized, adding to the library of synthesized indole analogs with potential therapeutic applications. []
  • Relevance: While this specific compound might not have reported biological activities, its structural similarity to 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, particularly the presence of the 1H-indole-2-carboxamide moiety, makes it relevant to the target compound.
  • Compound Description: This class of compounds was investigated for their anticancer activity, with one derivative (5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester 2a) exhibiting significant antimitotic activity. []
  • Relevance: These compounds highlight the relevance of 1H-indole-carboxylic acid derivatives, particularly those modified at the 3-position, in medicinal chemistry, specifically for developing potential anticancer agents.
  • Compound Description: This compound acts as a direct activator of the human β1-containing adenosine monophosphate-activated protein kinase (ΑMPK) isoforms. []
  • Relevance: Though structurally different from 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, this compound emphasizes the significance of the 1H-indole-carboxylic acid core as a starting point for developing novel therapeutic agents.
  • Compound Description: This compound, with its specific stereochemistry, represents a hexahydropyrrolo[2,3-b]indole derivative. It highlights a distinct approach to synthesizing analogs within this chemical class. []
  • Relevance: Though structurally different from 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, this compound emphasizes the importance of the indole-2-carboxylic acid moiety and the exploration of diverse synthetic routes to access variations of this core structure for potential therapeutic applications.
  • Compound Description: This small molecule acts as an aryl hydrocarbon receptor (AHR) agonist and has shown potential in blocking glioma cell invasion. [, ]
  • Relevance: While structurally distinct from 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, this compound exemplifies the application of indole-carbonyl derivatives in medicinal chemistry, specifically in targeting AHR for potential therapeutic intervention in conditions like glioma. ,

2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid

  • Compound Description: This compound represents a structure containing two 1-methyl indole units linked to a benzoic acid moiety. The crystal structure of this compound revealed an intramolecular C—H⋯O interaction contributing to its conformation. []
  • Relevance: While structurally different from 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, this compound highlights the incorporation of the 1H-indole moiety into more complex structures. The presence of multiple indole rings suggests potential for enhanced interactions with biological targets and may inspire the design of novel compounds with unique properties.
  • Compound Description: These compounds were designed and synthesized as potential inhibitors of cytosolic phospholipase A2 (cPLA2). []
  • Relevance: This series, especially the active 1‐Methyl‐3‐octadecanoylindole‐2‐carboxylic acid, shares the core indole-2-carboxylic acid structure with 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid. The presence of various substituents at the 1 and 3 positions emphasizes the impact of these modifications on the biological activity and potential therapeutic applications, such as cPLA2 inhibition.

(R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid (T1-T5)

  • Compound Description: This series represents novel derivatives synthesized via Japp-Klingemann and Fischer indole cyclization reactions. These compounds are structurally characterized, but their biological activities remain unexplored in the provided context. []
  • Relevance: Though structurally distinct from 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid, these compounds highlight the application of synthetic methodologies in generating novel indole-3-carboxylic acid derivatives with potential biological activities.

1‐Substituted‐indole‐2‐carboxylic Acids

  • Compound Description: These compounds were designed using a fragment-based approach as selective inhibitors of the Mcl-1 protein, a key regulator of apoptosis. One notable compound, compound 12, exhibited a 7.5-fold selectivity to Mcl-1 over Bcl-2. []
  • Relevance: This class shares the core indole-2-carboxylic acid structure with 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid. The study emphasizes that the substitutions at the 1-position significantly influence binding selectivity for Mcl-1 over Bcl-2, highlighting the importance of structural modifications in drug design for achieving target specificity.

Properties

CAS Number

1021142-22-2

Product Name

1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid

IUPAC Name

1-[2-(dimethylamino)-2-oxoethyl]indole-2-carboxylic acid

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C13H14N2O3/c1-14(2)12(16)8-15-10-6-4-3-5-9(10)7-11(15)13(17)18/h3-7H,8H2,1-2H3,(H,17,18)

InChI Key

AYOPKLOXOVIWDD-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CN1C2=CC=CC=C2C=C1C(=O)O

Canonical SMILES

CN(C)C(=O)CN1C2=CC=CC=C2C=C1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.